molecular formula C20H23NO6 B11672833 2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate

2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate

Cat. No.: B11672833
M. Wt: 373.4 g/mol
InChI Key: MLSLOQLZFCVPRW-UHFFFAOYSA-N
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Description

2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate typically involves the esterification of 4-[(3,4-dimethoxybenzoyl)amino]benzoic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C20H23NO6/c1-4-26-11-12-27-20(23)14-5-8-16(9-6-14)21-19(22)15-7-10-17(24-2)18(13-15)25-3/h5-10,13H,4,11-12H2,1-3H3,(H,21,22)

InChI Key

MLSLOQLZFCVPRW-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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